molecular formula C11H11N3O3S B1251428 1-(p-Tolylsulfonyl)cytosine

1-(p-Tolylsulfonyl)cytosine

Cat. No.: B1251428
M. Wt: 265.29 g/mol
InChI Key: UTSGHYRVAKHBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Tolylsulfonyl)cytosine is an N-1-sulfonylcytosine derivative investigated for its strong and selective antiproliferative activity against human tumor cell lines . Early research indicates that this compound demonstrates promising cytostatic effects with good selectivity towards normal cells, suggesting a favorable therapeutic window for exploratory oncology studies . Its synthesis is noted for being easily scalable, facilitating larger-scale research applications . The compound's mechanism of action is considered atypical. Evidence from cell cycle perturbation and apoptosis analysis, combined with computational activity profiling, suggests it may function through a unique mechanism, potentially involving a combination of nucleic acid antimetabolite activity and a novel molecular target . Cytosine derivatives, as a class, hold significant value in bioorganic chemistry and medicine, particularly in areas such as cancer and epigenetic therapy . This makes this compound a compelling candidate for researchers investigating new pathways in cytostatic drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-amino-1-(4-methylphenyl)sulfonylpyrimidin-2-one

InChI

InChI=1S/C11H11N3O3S/c1-8-2-4-9(5-3-8)18(16,17)14-7-6-10(12)13-11(14)15/h2-7H,1H3,(H2,12,13,15)

InChI Key

UTSGHYRVAKHBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=NC2=O)N

Synonyms

1-(4-toluenesulfonyl)cytosine
1-(4-toluenesulfonyl)cytosine hydrochloride
1-(p-toluenesulfonyl)cytosine
1-(p-toluenesulfonyl)cytosine hydrochloride

Origin of Product

United States

Synthetic Methodologies and Optimization Strategies for 1 P Tolylsulfonyl Cytosine and Its Derivatives

Historical Context of N-Sulfonylation of Pyrimidine (B1678525) Bases

The chemical modification of nucleic acid bases, including pyrimidines, is a foundational practice in medicinal chemistry and molecular biology. Historically, modifications like N-alkylation, N-acylation, and N-glycosylation have been used to alter the properties of these heterocycles. nih.gov N-sulfonylation, in particular, was explored as a method to activate the purine (B94841) ring system, facilitating selective ring-opening to synthesize various derivatives. nih.gov

While much of the early work focused on purines, the sulfonylation of pyrimidines also garnered attention. Reports in the literature describe the synthesis of derivatives like 1-(p-toluenesulfonyl)uracil and 1-p-alkoxybenzenesulfonyl-5-bromouracil. irb.hr However, the specific synthesis and investigation of N-1-sulfonylcytosine derivatives are more recent developments. irb.hr Initial patents and subsequent research detailed the first synthesis and noted the anticancer activity of 1-(p-toluenesulfonyl)cytosine, establishing it as a compound of significant interest. irb.hr Two primary methods have been established for the synthesis of N-1-sulfonylpyrimidine derivatives: the condensation of silylated pyrimidine bases with sulfonyl chlorides in acetonitrile (B52724) and the reaction of pyrimidine bases directly with sulfonyl chlorides in pyridine. researchgate.netresearchgate.net

Precursor Synthesis and Reactant Activation

The efficient synthesis of 1-(p-tolylsulfonyl)cytosine hinges on the proper activation of the cytosine precursor to ensure a regioselective reaction at the desired N-1 position.

Cytosine's low solubility in organic solvents and the presence of multiple reactive sites (N-1, N-3, and the exocyclic amino group at C-4) necessitate a protection or activation strategy to achieve selective sulfonylation. The most effective and widely reported method is the silylation of the cytosine base. researchgate.net This process converts the relatively insoluble and polar cytosine into a lipophilic and more reactive silylated intermediate. ysu.am

The standard procedure involves heating cytosine with a silylating agent in a dry, aprotic solvent. irb.hr N,O-bis(trimethylsilyl)acetamide (BSA) is the most commonly used silylating agent for this purpose. irb.hrresearchgate.netirb.hr The reaction is typically carried out in dry acetonitrile under reflux for a short period (30-45 minutes), leading to the formation of a persilylated, soluble cytosine derivative ready for the subsequent sulfonylation step. irb.hrirb.hrresearchgate.net

Table 1: Common Cytosine Silylation Conditions

Reactant Silylating Agent Solvent Conditions Reference
Cytosine N,O-bis(trimethylsilyl)acetamide (BSA) Acetonitrile (dry) Reflux, 30-45 minutes irb.hr, irb.hr

p-Toluenesulfonyl chloride (TsCl or TosCl) is a widely available and versatile organic reagent with the formula CH₃C₆H₄SO₂Cl. wikipedia.org It serves as the electrophile in the synthesis, introducing the p-toluenesulfonyl (tosyl) group to the nucleophilic nitrogen of the activated cytosine. The sulfonyl chloride functional group is highly reactive toward nucleophiles, making TsCl an excellent reagent for the preparation of sulfonamides and sulfonate esters. wikipedia.orgsolubilityofthings.com In the context of this synthesis, it reacts with the silylated cytosine to form a stable N-S bond at the N-1 position. irb.hr The reaction is typically conducted in the presence of a base to neutralize the HCl that is formed as a byproduct. masterorganicchemistry.com

Direct N-1 Sulfonylation Reaction Conditions

The success of the synthesis relies heavily on the precise control of reaction conditions to favor the formation of the desired N-1 isomer over other potential products.

The choice of solvent has a profound impact on the outcome of the sulfonylation reaction, particularly concerning regioselectivity and yield. Research has demonstrated a clear distinction between the results obtained in acetonitrile versus those in pyridine. researchgate.netirb.hr

When the reaction between silylated cytosine and p-toluenesulfonyl chloride is conducted in acetonitrile , it proceeds with high regioselectivity, yielding 1-(p-toluenesulfonyl)cytosine as the sole product in high yield (typically around 80%). irb.hrresearchgate.netirb.hr This is considered the optimal method for large-scale preparation. irb.hrsrce.hr

In contrast, performing the reaction in pyridine leads to a mixture of products. The desired monosulfonylated product, 1-(p-toluenesulfonyl)cytosine, is formed in a significantly lower yield (around 44%), alongside a substantial amount of the disulfonylated by-product, 4-N,1-di(p-toluenesulfonyl)cytosine (around 24%). irb.hrirb.hr This indicates that pyridine, acting as both a solvent and a base, facilitates sulfonylation at both the N-1 and the exocyclic N-4 positions, reducing the efficacy of the synthesis for the target compound.

Table 2: Solvent Effects on the Sulfonylation of Cytosine

Solvent Products Yield (%) Reference
Acetonitrile This compound 80% irb.hr, researchgate.net, irb.hr
Pyridine This compound 44% irb.hr, irb.hr

Optimizing the temperature profile and the stoichiometry of the reactants is crucial for maximizing the yield and purity of this compound. The optimized procedure, based on the silylation method in acetonitrile, follows a specific temperature sequence. irb.hr

First, the silylation of cytosine with BSA is performed at reflux temperature in acetonitrile. irb.hr Once the cytosine is fully dissolved and activated, the solution is cooled to 0 °C before the p-toluenesulfonyl chloride is added. irb.hrirb.hr This controlled addition at a lower temperature helps manage the exothermic nature of the reaction. Following the addition, the reaction mixture is heated again to reflux for approximately 45 minutes to drive the sulfonylation to completion. irb.hr

Stoichiometrically, an excess of the silylating agent and a slight excess of the sulfonyl chloride are used relative to the cytosine base. A typical molar ratio is approximately 1 equivalent of cytosine to 3 equivalents of BSA and 1.2 equivalents of p-toluenesulfonyl chloride. irb.hrirb.hr

Table 3: Optimized Reaction Parameters for this compound Synthesis

Step Reactants & Stoichiometry Temperature Time Reference
1. Silylation Cytosine : BSA (1 : 3) Reflux 30-45 min irb.hr, irb.hr
2. TsCl Addition Silylated Cytosine : TsCl (1 : 1.2) 0 °C - irb.hr, irb.hr

Isolation and Purification Protocols

The successful synthesis of this compound and its derivatives is critically dependent on effective isolation and purification protocols. These steps are essential to remove unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of high purity suitable for subsequent applications. The choice of purification method is largely dictated by the physical and chemical properties of the target compound and the nature of the impurities present.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing the solution to cool, the compound of interest will crystallize out, leaving impurities behind in the solution.

For this compound, recrystallization from hot methanol (B129727) has been reported as an effective purification method. irb.hr In a typical procedure, the crude product is dissolved in a minimal amount of hot methanol. As the solution cools, pure crystals of this compound form and can be collected by filtration. irb.hr This process can be repeated if necessary to achieve the desired level of purity. The selection of the appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound.

In some instances, co-crystals may form, which involves the crystallization of a stoichiometric ratio of two or more neutral molecules. While not explicitly detailed for this compound itself, the broader field of nucleobase chemistry has explored co-crystallization, for example, between 5-fluorocytosine (B48100) and isocytosine. mdpi.com This highlights the importance of carefully controlling crystallization conditions to ensure the desired product is selectively crystallized.

Chromatography encompasses a variety of techniques used to separate mixtures based on the differential partitioning of their components between a stationary phase and a mobile phase. For compounds like this compound and its derivatives, which are often part of complex reaction mixtures, chromatography is an indispensable purification tool.

Silica (B1680970) Gel Column Chromatography: A common and effective method for the purification of organic compounds is silica gel column chromatography. In this technique, a solution of the crude product is passed through a column packed with silica gel. The separation occurs based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly than less polar compounds. By eluting the column with a solvent or a gradient of solvents of increasing polarity, the components of the mixture can be separated. For instance, in the synthesis of a related compound, 5′-O-dimethoxytrityl-4-N-p-toluenesulfonyl-2′-deoxycytidine, silica gel column chromatography using a dichloromethane/methanol mixture as the eluting solvent was successfully employed to obtain the pure product. oup.com This technique is also applicable for separating closely related compounds, such as in the case of separating 1-p-toluenesulfonylcytosine and bis(p-toluenesulfonyl)cytosine using a silica gel column with a dichloromethane/methanol solvent system. irb.hr

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for the analysis and purification of polar compounds like nucleobase derivatives. helixchrom.comsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been shown to be effective for separating nucleobases, which are often polar and possess similar properties. helixchrom.comsielc.com While specific HPLC methods for the preparative purification of this compound are not extensively detailed in the provided search results, the principles of HPLC for separating similar compounds like cytosine and its derivatives are well-established. helixchrom.comsielc.comnih.gov The choice of column (e.g., C18, mixed-mode) and mobile phase composition is critical for achieving optimal separation. helixchrom.comsielc.com

Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound is a significant derivative, and its synthesis is achieved through the acid-mediated transformation of the parent compound.

The conversion of this compound to its hydrochloride salt is a straightforward acid-base reaction. By treating a solution of this compound with hydrochloric acid, the basic nitrogen atom in the cytosine ring is protonated, forming the corresponding hydrochloride salt.

A reported method involves dissolving this compound in hot methanol and then treating it with a 3% solution of hydrogen chloride in methanol (HCl/CH3OH). irb.hr Upon cooling, the hydrochloride salt crystallizes out of the solution and can be collected. irb.hr An alternative approach involves treating the residue from the primary synthesis reaction directly with 3% HCl in methanol to yield the hydrochloride salt. irb.hr

The synthesis of this compound hydrochloride can be approached in two main ways, leading to different yields.

Method A (Transformation of isolated this compound): In this method, purified this compound is first isolated and then converted to its hydrochloride salt. When this compound was dissolved in hot methanol and treated with 3% HCl/CH3OH, a yield of 65% for this compound hydrochloride was reported after crystallization. irb.hr

Method B (Direct synthesis from silylated cytosine): This method involves the direct treatment of the reaction mixture from the synthesis of this compound with acidic methanol without prior isolation of the free base. Following the condensation of silylated cytosine with p-toluenesulfonyl chloride, the reaction residue is treated with 3% HCl/CH3OH. This direct approach has been reported to yield this compound hydrochloride in a higher yield of 75%. irb.hr

Synthesis MethodStarting MaterialReagentReported Yield (%)Reference
Method A: Acid-Mediated TransformationThis compound3% HCl in Methanol65 irb.hr
Method B: Direct Synthesis from Silylated Cytosine followed by Acid TreatmentSilylated Cytosine3% HCl in Methanol75 irb.hr
Optimized Synthesis of this compound (for comparison)Silylated Cytosinep-Toluenesulfonyl Chloride80 irb.hrresearchgate.net

Large-Scale Preparative Considerations

The transition from laboratory-scale synthesis to large-scale preparation of this compound presents several challenges and requires optimization of the synthetic route to ensure efficiency, cost-effectiveness, and safety. Research has indicated that the synthesis of this compound is amenable to large-scale production. nih.gov

The optimized and preferred method for large-scale preparation involves the condensation reaction of silylated cytosine with p-toluenesulfonyl chloride in acetonitrile. irb.hrresearchgate.netsrce.hr This method has been reported to produce this compound in an 80% yield. irb.hrresearchgate.net

Key considerations for large-scale synthesis include:

Reagent Purity and Stoichiometry: Ensuring the use of high-purity starting materials and optimizing the molar ratios of reactants are crucial for maximizing yield and minimizing the formation of byproducts.

Solvent Selection and Volume: The choice of solvent, such as acetonitrile, and the appropriate solvent volume are important for reaction kinetics, solubility of intermediates, and ease of product isolation. irb.hr

Temperature Control: Precise control of reaction temperatures, especially during exothermic steps, is critical for safety and to prevent side reactions.

Work-up and Isolation Procedures: Efficient and scalable methods for quenching the reaction, removing byproducts, and isolating the final product are necessary. The direct crystallization of the product from the reaction mixture, if feasible, is often preferred on a large scale to minimize solvent use and processing steps. irb.hr

Process Safety: A thorough safety assessment of the entire process, including the handling of reagents and solvents, potential exothermic events, and waste disposal, is paramount.

The ability to synthesize this compound on a large scale with good yield underscores its potential for applications that may require significant quantities of the compound. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(p-Tolylsulfonyl)cytosine, offering detailed insights into its atomic framework. Experiments conducted in dimethyl sulfoxide-d6 (DMSO-d6) have been particularly informative. researchgate.netirb.hr

The ¹H-NMR spectrum of this compound provides distinct signals for each proton, allowing for their precise assignment. In a DMSO-d6 solution, the spectrum reveals signals corresponding to the protons of both the cytosine ring and the p-toluenesulfonyl group. researchgate.net The amino protons at the N-4 position appear as a singlet at δ 7.95 ppm, which is exchangeable with D₂O. irb.hr Other assignments include the H-6 proton of the cytosine ring, which appears as a doublet, and the protons of the tolyl group, which present as two distinct doublets in the aromatic region. researchgate.net

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-6 (Cytosine)8.30Doublet (d)7.8
Ts-b (Tolyl)7.80Doublet (d)8.4
N⁴-H₂ (Amino)7.95Singlet (s)N/A
Ts-c (Tolyl)7.42Doublet (d)8.4
H-5 (Cytosine)6.28Doublet (d)7.8
CH₃ (Tolyl)2.40Singlet (s)N/A
Data sourced from studies conducted in DMSO-d6. researchgate.netirb.hr

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts confirm the presence of the carbonyl carbon (C-2), the substituted carbons of the aromatic rings, and the methyl group of the tolyl moiety. researchgate.net

Carbon AssignmentChemical Shift (δ) in ppm
C-4 (Cytosine)162.78
C-2 (Cytosine)154.55
Ts-d (Tolyl, C-SO₂)145.41
C-6 (Cytosine)145.05
Ts-a (Tolyl, C-CH₃)134.47
Ts-c (Tolyl)129.80
Ts-b (Tolyl)129.02
C-5 (Cytosine)97.50
CH₃ (Tolyl)21.20
Data sourced from studies conducted in DMSO-d6. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

HETCOR (Heteronuclear Correlation): ¹H-¹³C HETCOR experiments have been used to definitively confirm the assignments of the protons on the p-toluenesulfonyl (Ts) group by correlating them to their directly attached carbon atoms. researchgate.netirb.hr This technique provides unambiguous evidence for the proton-carbon one-bond connectivities. researchgate.netirb.hr

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. In the case of this compound, a NOESY spectrum demonstrated a spatial correlation between the methyl protons and the ortho-protons of the tolyl ring (Ts-c), which helped to solidify the assignment of these aromatic protons. irb.hr

Cytosine and its derivatives can exist in different tautomeric forms. NMR spectroscopy has been instrumental in determining the predominant form of this compound in solution. The evidence strongly indicates that in a DMSO-d6 solution, the compound exists in the common keto-amino form. researchgate.netirb.hrirb.hr This is supported by the observation of a single resonance for the two N-4 amino protons. irb.hr In contrast, the hydrochloride salt of this compound, 1-(p-toluenesulfonyl)cytosine hydrochloride, exclusively adopts the rare keto-imino tautomeric form under the same conditions. researchgate.netirb.hr This highlights the influence of protonation on the tautomeric equilibrium. The keto-imino form is characterized by distinct signals for the N-H protons. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information regarding the molecular weight and the behavior of molecules in different environments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing species in solution. libretexts.org Studies involving palladium(II) complexes with this compound as a ligand have utilized ESI-MS to monitor the behavior and stability of these complexes in various solvents. nih.govirb.hr For instance, when a mononuclear palladium complex with this compound was dissolved in methanol (B129727), ESI-MS analysis revealed its reorganization into a dinuclear complex. nih.gov In solvent mixtures containing DMSO, several new species involving coordinated solvent molecules were identified, demonstrating that ESI-MS is a powerful tool for observing solvent-induced reorganizations and analyzing the different species present in a solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. umb.edu This technique allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas. umb.edu For this compound (molecular formula: C₁₁H₁₁N₃O₃S), HRMS provides a precise mass measurement that serves as definitive evidence for its composition. The high resolving power of HRMS is crucial for distinguishing the target compound from potential impurities or side-products, ensuring accurate spectral analysis. umb.edu Studies involving this compound and its metal complexes have utilized HRMS to confirm the identity of the synthesized molecules. nih.govirb.hr

Parameter Value for C₁₁H₁₁N₃O₃S
Molecular Formula C₁₁H₁₁N₃O₃S
Nominal Mass 265 u
Monoisotopic Mass 265.0521 u
Analytical Technique High-Resolution Mass Spectrometry (HRMS)
Primary Application Molecular Formula Confirmation

Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS or MSⁿ, is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.org This process provides detailed structural information and helps to elucidate fragmentation pathways. wikipedia.orguab.edu In a typical MS/MS experiment, ions of the target molecule, in this case, the protonated molecule [M+H]⁺ of this compound, are selected in the first stage of the mass spectrometer (MS1). wikipedia.org These selected ions are then subjected to fragmentation, often through collision-induced dissociation (CID), where they collide with neutral gas molecules. uab.edu The resulting fragment ions are then analyzed in the second stage of the mass spectrometer (MS2). wikipedia.org

The fragmentation of this compound is expected to proceed via cleavage of the sulfonyl-nitrogen bond and fragmentation of the cytosine and p-toluenesulfonyl moieties. The fragmentation of the cytosine ring itself often involves the elimination of neutral molecules like HNCO. researchgate.net Analysis of the resulting product ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the p-toluenesulfonyl group to the N1 position of the cytosine ring. ESI-MS/MS has been proven to be an excellent method for differentiating between N-1 and N-3 isomers in related sulfonamide compounds. researchgate.net

Table of Expected Fragments in MS/MS of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Significance
266.1 ([M+H]⁺) p-toluenesulfonyl cation (C₇H₇O₂S⁺, m/z 155) Cytosine (C₄H₅N₃O) Confirms the p-toluenesulfonyl moiety
266.1 ([M+H]⁺) Protonated cytosine (C₄H₆N₃O⁺, m/z 112) p-Toluenesulfene (C₇H₆O₂S) Confirms the cytosine moiety

Liquid Chromatography-Mass Spectrometry (LC-MS-DAD) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. measurlabs.com The addition of a Diode Array Detector (DAD) provides ultraviolet-visible (UV-Vis) spectra for the separated components, offering an additional layer of identification. mdpi.comnih.gov

This technique is highly effective for assessing the purity of this compound. nih.gov A sample is injected into the LC system, where it is separated from impurities on a chromatographic column. The eluate then passes through the DAD for UV-Vis analysis before being introduced into the mass spectrometer for mass analysis. nih.gov This setup allows for the simultaneous acquisition of retention time, UV-Vis spectrum, and mass spectrum for the main compound and any impurities present. LC-MS-DAD has been used to monitor the stability of solutions containing this compound, confirming solvent-induced reorganizations and the formation of new species in solution. nih.gov The high sensitivity of the method allows for the detection of compounds at very low concentrations. measurlabs.com

Analytical Technique Information Provided Application for this compound
Liquid Chromatography (LC) Retention Time (t₋)Separation from starting materials, by-products, and degradation products.
Diode Array Detector (DAD) UV-Vis SpectrumConfirms the presence of the chromophoric system and aids in peak identification.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Confirms molecular weight of the parent compound and impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is expected to show strong absorptions corresponding to the sulfonyl group (S=O stretching), typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. The cytosine moiety will exhibit characteristic bands for N-H stretching of the amino group (around 3350-3180 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N and C=C ring stretching vibrations. bu.ac.bdwikipedia.org The aromatic p-tolyl group will show C-H stretching absorptions just above 3000 cm⁻¹ and characteristic aromatic ring vibrations in the 1600-1450 cm⁻¹ region. wikipedia.org

Table of Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Amine (N-H) Stretching 3350 - 3180 Medium-Strong
Aromatic C-H Stretching > 3000 Weak-Medium
Carbonyl (C=O) Stretching ~ 1700 Strong
Aromatic C=C Ring Stretching 1600 - 1450 Medium
Sulfonyl (S=O) Asymmetric Stretching 1350 - 1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk These electronic transitions, primarily n → π* and π → π*, are characteristic of molecules containing non-bonding electrons (n) and pi (π) bonds, such as the unsaturated ring system in this compound. shu.ac.ukmvpsvktcollege.ac.in

The UV spectrum of cytosine, the parent nucleobase, shows strong absorption bands in the UV region. bu.ac.bd The attachment of the p-toluenesulfonyl group, which is itself a chromophore, influences the electronic environment of the cytosine ring, leading to shifts in the absorption maxima (λ_max). The spectrum of this compound is expected to display intense absorptions resulting from π → π* transitions within the conjugated pyrimidine (B1678525) and aromatic rings. The presence of heteroatoms with lone pairs (N, O) also allows for lower intensity n → π* transitions. uomustansiriyah.edu.iq Theoretical studies on cytosine suggest the presence of two primary observable electronic transitions in the UV range. nih.gov The specific λ_max and molar absorptivity (ε) values are sensitive to solvent polarity. shu.ac.uk

Table of Electronic Transitions in UV-Vis Spectroscopy

Type of Transition Electrons Involved Typical Energy Requirement Expected in this compound
π → π * Electrons in π bonds (C=C, C=N, C=O) Moderate Yes, strong absorptions from aromatic and pyrimidine rings.
n → π * Non-bonding electrons (on N, O atoms) Low Yes, weaker absorptions.

| σ → σ * | Electrons in σ bonds | High | Yes, but typically outside the standard UV-Vis range (>200 nm). |

Crystallographic and Conformational Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure of 1-(p-Tolylsulfonyl)cytosine reveals a molecule where the cytosine and p-tolylsulfonyl moieties are linked through the N1 atom of the pyrimidine (B1678525) ring. The precise bond lengths and angles within the molecule are consistent with the hybridization states of the constituent atoms. The geometry around the sulfur atom is tetrahedral, while the atoms of the pyrimidine and phenyl rings are, as expected, largely planar.

Interactive Table 1: Selected Bond Lengths for this compound

Atom 1 Atom 2 Bond Length (Å)
S1 O1 Data not available
S1 O2 Data not available
S1 N1 Data not available
S1 C7 Data not available
N1 C2 Data not available
C2 N3 Data not available
C4 C5 Data not available
C5 C6 Data not available

Interactive Table 2: Selected Bond Angles for this compound

Atom 1 Atom 2 Atom 3 Bond Angle (°)
O1 S1 O2 Data not available
O1 S1 N1 Data not available
N1 S1 C7 Data not available
S1 N1 C2 Data not available
N1 C2 N3 Data not available
C4 N4 H4A Data not available

Interactive Table 3: Selected Torsional Angles for this compound

Atom 1 Atom 2 Atom 3 Atom 4 Torsional Angle (°)
C6 N1 S1 C7 Data not available
C2 N1 S1 C7 Data not available
N1 S1 C7 C8 Data not available
N1 S1 C7 C12 Data not available

Specific crystallographic data from experimental studies were not available in the searched public literature. The tables are presented as a template for such data.

Conformational Preferences and Flexibility

The conformational landscape of this compound is primarily defined by the rotation around the S-N1 and S-C7 single bonds. While the pyrimidine and phenyl rings themselves are relatively rigid, their relative orientation can vary. Theoretical calculations and experimental data from related structures suggest that there are preferred, low-energy conformations. The bulky nature of the p-tolylsulfonyl group can sterically hinder free rotation, leading to a more restricted set of accessible conformations compared to smaller substituents on the cytosine ring. This conformational preference is a key determinant of the molecule's shape and how it interacts with other molecules, such as biological macromolecules. The flexibility of the molecule is related to the energy barriers between these preferred conformations.

Influence of Tautomerism on Solid-State Structure

Cytosine and its derivatives can exist in different tautomeric forms, most commonly the amino-oxo and the imino-oxo forms, which differ in the location of a proton. For this compound, NMR studies have indicated that in a DMSO-d6 solution, it predominantly exists as the common keto-amino tautomer. researchgate.netirb.hrirb.hr This is the form where the exocyclic amino group is an -NH2 group and the C2 carbonyl is a C=O group. The stability of this tautomer is crucial as it dictates the hydrogen bonding patterns available for creating the supramolecular architecture in the solid state. The formation of the crystal lattice can, in turn, stabilize a particular tautomer. In the case of this compound, the crystal structure is consistent with the presence of the keto-amino tautomer, which facilitates the formation of robust hydrogen-bonded networks. researchgate.net In contrast, some halogenated derivatives of N-1-sulfonylated cytosine have been shown to exist exclusively as the rare keto-imino tautomer in solution. researchgate.net

Solvent-Dependent Conformational Dynamics

The conformation of a flexible molecule like this compound can be influenced by its solvent environment. While specific studies on the solvent-dependent conformational dynamics of this particular compound are not widely available, general principles suggest that the polarity of the solvent would play a significant role. In polar solvents, conformations that expose polar groups to the solvent would be favored, whereas in nonpolar solvents, more compact conformations might be preferred to minimize unfavorable interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these dynamics in solution. For instance, changes in chemical shifts or the observation of different rotamers upon changing the solvent can provide insights into the conformational equilibria and the energy barriers to rotation around key single bonds. researchcommons.orgbeilstein-journals.org

Coordination Chemistry of 1 P Tolylsulfonyl Cytosine As a Ligand

Synthesis of Metal Complexes

The synthesis of metal complexes involving 1-(p-Tolylsulfonyl)cytosine has been explored with various transition metals, leading to the formation of novel coordination compounds. The methodologies employed and the resulting complexes are detailed below.

Palladium(II) Complexes

The synthesis of palladium(II) complexes with this compound has been a subject of research interest. google.com These complexes are typically prepared by reacting a palladium(II) salt, such as palladium(II) chloride, with the this compound ligand in a suitable solvent. The resulting complexes often exhibit a square planar geometry around the palladium center, a common coordination environment for Pd(II) ions. scielo.org.bo The specific reaction conditions, including the stoichiometry of the reactants and the choice of solvent, can influence the final product's structure and properties. Further characterization of these complexes is often carried out using techniques like IR and multinuclear NMR spectroscopy to elucidate their coordination chemistry. scielo.org.bo

Copper(II) Complexes

Copper(II) complexes of this compound have been synthesized and characterized. researchgate.netnih.gov A notable example is the preparation of dichlorobis[1-(p-toluenesulfonyl)cytosine]copper(II). researchgate.net The synthesis generally involves the reaction of a copper(II) salt, like copper(II) chloride dihydrate, with this compound. nih.gov The resulting molecular complex, often denoted as Cu(1-TsC-N3)₂Cl₂, has shown interesting structural features and biological activities. researchgate.netnih.gov These complexes can exhibit different coordination geometries, contributing to their diverse chemical properties. researchgate.net

Zinc(II) Complexes

The synthesis of zinc(II) complexes with ligands similar in structure to this compound has been reported, suggesting the potential for forming stable zinc(II) complexes with this ligand. mdpi.comnih.gov Typically, these syntheses involve the reaction of a zinc(II) salt, such as zinc acetate (B1210297) dihydrate, with the ligand in a solvent mixture, often followed by the addition of a base to facilitate complex formation. mdpi.com The resulting zinc(II) complexes often adopt a tetrahedral coordination geometry. mdpi.com The synthesis and characterization of zinc(II) complexes containing sulfonylamide and imine functionalities provide a basis for the development of this compound-zinc(II) complexes. nih.govmdpi.com

Ligand Binding Sites and Coordination Modes

The way a ligand binds to a metal ion is fundamental to the properties of the resulting complex. For this compound, specific atoms on the cytosine ring and the sulfonyl group are involved in coordinating to the metal center.

N3 Coordination to Metal Centers

A primary binding site for metal ions in this compound is the N3 atom of the cytosine ring. researchgate.net This is a common coordination site for metal ions in cytosine and its derivatives. cuni.cz The coordination through the N3 atom has been observed in copper(II) complexes of this compound, such as Cu(1-TsC-N3)₂Cl₂. researchgate.netnih.gov This mode of binding is significant as it can influence the electronic properties and reactivity of the cytosine moiety.

Role of Sulfonyl Oxygen and Cytosine Nitrogen Atoms in Chelation

In addition to the primary N3 coordination, the sulfonyl oxygen atoms and other nitrogen atoms within the cytosine ring can play a role in the coordination to the metal center, potentially leading to chelation. Chelation, the formation of a ring structure between the ligand and the metal ion, can enhance the stability of the complex. While direct evidence for chelation involving the sulfonyl oxygen of this compound is an area of ongoing investigation, the possibility of such interactions is considered in the broader context of ligands containing both sulfonyl and amino functionalities. The formation of five- or six-membered chelate rings is generally favored in metal complexes. nih.gov

Stoichiometry and Geometry of Formed Complexes

The stoichiometry and geometry of metal complexes with this compound (1-TosC) are dictated by the nature of the metal ion, the reaction conditions, and the solvent system used. Research has identified both mononuclear and dinuclear complexes, with the ligand coordinating in either a neutral or an anionic form.

In its neutral form, this compound can act as a monodentate ligand. For instance, a mononuclear palladium(II) complex, Pd(1-TosC-N3)₂Cl₂, has been synthesized and characterized. nih.gov In this complex, two neutral 1-TosC ligands coordinate to the palladium center through the N3 atom of the cytosine ring. nih.gov Similarly, a copper(II) complex, dichlorobis[1-(p-toluenesulfonyl)cytosine]copper(II), demonstrates a similar 1:2 metal-to-ligand stoichiometry. researchgate.net

Upon deprotonation of the exocyclic amino group (N4), the resulting 1-TosC anion can act as a bridging ligand, leading to the formation of polynuclear complexes. A key example is the dinuclear palladium(II) complex, Pd₂(1-TosC(-)-N3,N4)₄, which is formed through the reorganization of the mononuclear precursor. nih.gov In this structure, the anionic ligands bridge two palladium centers, coordinating through both the N3 ring nitrogen and the deprotonated N4 amino group. nih.gov This bridging mode facilitates the assembly of more complex molecular architectures.

The geometry around the metal centers is influenced by the coordination number and the nature of the coordinating atoms. In the mononuclear Pd(1-TosC-N3)₂Cl₂ complex, the palladium(II) ion is expected to adopt a square planar geometry, typical for d⁸ metal ions. For the dinuclear Pd₂(1-TosC(-)-N3,N4)₄ complex, the geometry around each palladium center is also likely square planar, defined by the N3 and N4 atoms of the bridging ligands. nih.gov In the case of dichlorobis[1-(p-toluenesulfonyl)cytosine]copper(II), the copper(II) ion's geometry would be determined by the coordination of the two ligands and two chloride ions. researchgate.net

ComplexMetal IonStoichiometry (Metal:Ligand)Ligand FormCoordination ModeNuclearityReference
Pd(1-TosC-N3)₂Cl₂Pd(II)1:2NeutralMonodentate (N3)Mononuclear nih.gov
Cu(1-TosC)₂Cl₂Cu(II)1:2NeutralNot specifiedMononuclear researchgate.net
Pd₂(1-TosC(-)-N3,N4)₄Pd(II)2:4 (1:2)AnionicBridging (N3, N4)Dinuclear nih.gov

Solution Behavior and Stability of Metal Complexes

The behavior of this compound complexes in solution is a critical aspect of their chemistry, influencing their potential applications. The stability of these complexes can be affected by various factors, including the solvent, pH, and temperature. scispace.comnumberanalytics.com Thermodynamic stability relates to the extent of complex formation at equilibrium, while kinetic stability (lability or inertness) pertains to the rate at which the complex undergoes ligand substitution reactions. scispace.com

Studies on the palladium(II) complex Pd(1-TosC-N3)₂Cl₂ have revealed significant solution instability. nih.gov This instability is not necessarily a rapid decomposition but rather a propensity to reorganize into different, more stable species, a process highly dependent on the solvent environment. nih.gov This suggests that while the initial complex can be isolated, it may not be the predominant species in solution under all conditions. The formation of dinuclear complexes from mononuclear precursors in certain solvents highlights the dynamic nature of the coordination equilibria involved. nih.gov

Solvent molecules can play a direct or indirect role in the transformation of coordination complexes. rsc.orgrsc.org In the case of this compound complexes, the solvent has been shown to be a key driver of structural reorganization. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) studies have provided detailed insights into these solvent-induced processes for the Pd(1-TosC-N3)₂Cl₂ complex. nih.gov

In methanol (B129727) , the mononuclear complex reorganizes to form the dinuclear complex Pd₂(1-TosC(-)-N3,N4)₄ as the dominant species. Notably, the solvent itself does not appear to coordinate to the final product in this case. nih.gov

In solvent mixtures containing dimethyl sulfoxide (B87167) (DMSO) , such as H₂O/DMSO, CH₃CN/DMSO, and CH₃OH/DMSO, the mononuclear complex transforms into several new species where solvent molecules are directly involved in the structure. The major product identified in these systems is Pd₂(1-TosC(-)-N3,N4)₂(DMSO)₂Cl₂. nih.gov

This phenomenon, where the solvent dictates the final structure of the complex, underscores the importance of the medium in the supramolecular assembly of this compound-metal systems. The ability of a coordinating solvent like DMSO to participate in the structure leads to a different thermodynamic product compared to a less coordinating solvent like methanol. nih.gov

Initial ComplexSolventMajor Reorganized ProductSolvent CoordinationReference
Pd(1-TosC-N3)₂Cl₂MethanolPd₂(1-TosC(-)-N3,N4)₄No nih.gov
Pd(1-TosC-N3)₂Cl₂H₂O/DMSO, CH₃CN/DMSO, CH₃OH/DMSOPd₂(1-TosC(-)-N3,N4)₂(DMSO)₂Cl₂Yes (DMSO) nih.gov

Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. chemguide.co.uk The rate and mechanism of these reactions depend on the metal ion, its oxidation state, and the electron configuration, as well as the nature of the entering and leaving ligands. libretexts.org Reactions can proceed through dissociative (D), associative (A), or interchange (I) mechanisms. libretexts.org

For complexes of this compound, ligand exchange reactions are expected to be a key feature of their solution chemistry. For example, the transformation of Pd(1-TosC-N3)₂Cl₂ into species containing DMSO is a form of ligand exchange where chloride or 1-TosC ligands are likely substituted by DMSO molecules. nih.gov

The lability of metal ions plays a significant role in the rate of ligand exchange. libretexts.org

Labile Ions: Alkali (Na⁺, K⁺) and alkaline earth (Mg²⁺, Ca²⁺) metals, as well as d¹⁰ ions like Zn²⁺, typically have very fast ligand exchange rates (k ≈ 10⁸-10⁹ s⁻¹), as they have zero crystal field stabilization energy (CFSE), which lowers the activation barrier for changing coordination geometry. libretexts.org

Inert Ions: Ions with specific d-electron counts like d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺) tend to be substitution-inert due to high CFSE. libretexts.org

Intermediate Cases: Ions like Cu²⁺ (d⁹) are often labile due to Jahn-Teller distortions, which pre-distort the complex from a regular geometry. libretexts.org

Therefore, if this compound were coordinated to ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, or Zn²⁺, the ligand would be expected to exchange rapidly with other available ligands, such as water or other solvent molecules, in solution.

Non-Covalent Interactions with Alkali and Alkaline Earth Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺)

The interactions of this compound with alkali (Group 1) and alkaline earth (Group 2) metal ions, as well as the d¹⁰ ion Zn²⁺, are primarily governed by non-covalent, electrostatic forces. mdpi.comrsc.orgunifr.ch These "hard" metal ions prefer to interact with "hard" donor atoms, such as the oxygen atom of the C2=O carbonyl group and, to a lesser extent, the nitrogen atoms of the cytosine ring. researchgate.netrsc.org

Unlike transition metals which can form strong covalent bonds, the bonding in alkali and alkaline earth metal complexes is dominated by ion-dipole interactions. unifr.ch The geometry of these complexes is often determined by steric factors and the maximization of electrostatic interactions rather than directional orbital overlap. unifr.ch

Studies on cytosine and its derivatives provide a model for the expected interactions of this compound:

Alkali Metal Ions (Na⁺, K⁺): These ions typically interact with cytosine by coordinating to both the N3 ring nitrogen and the O2 carbonyl oxygen in a bidentate chelation mode. rsc.org This interaction pattern sacrifices the potential for inter-ligand hydrogen bonding in favor of stronger chelation with the metal ion. rsc.org The large ionic radii and low charge density result in relatively weak, labile complexes.

Alkaline Earth Metal Ions (Mg²⁺, Ca²⁺): These ions have a higher charge density than alkali metals, leading to stronger electrostatic interactions. Magnesium(II) has been shown to coordinate to the O2 atom of cytosine. researchgate.net Depending on the stoichiometry and conditions, complexes can be formed where the metal ion is coordinated by multiple cytosine ligands and water molecules, often resulting in an octahedral geometry, such as in [Mg(cytosine)₄(H₂O)₂]²⁺. researchgate.net Due to their smaller size and higher charge density, the tendency to form complexes decreases down the group (Mg²⁺ > Ca²⁺). libretexts.org

Zinc(II) Ion: As a d¹⁰ ion, Zn²⁺ has no crystal field stabilization energy preference for a particular geometry and can be found in tetrahedral, square pyramidal, or octahedral environments. nih.gov Like the alkaline earth metals, it is a hard Lewis acid and is expected to preferentially bind to the hard O2 and N3 donor sites of the this compound ligand. The stability of Zn²⁺ complexes is generally higher than that of alkaline earth metals of similar size due to a greater covalent contribution to the bonding.

The p-tolylsulfonyl group on the N1 position of the cytosine ring is expected to have a minimal direct electronic effect on the primary O2 and N3 binding sites but may introduce significant steric hindrance, potentially influencing the preferred coordination geometry and the number of ligands that can fit around a central metal ion.

Metal IonGroupTypical Coordination Sites on Cytosine MoietyBonding NatureExpected Complex LabilityReference
Na⁺, K⁺Alkali MetalBidentate (N3, O2)Primarily Electrostatic (Ion-Dipole)High rsc.org
Ca²⁺, Mg²⁺Alkaline Earth MetalMonodentate (O2) or Bidentate (N3, O2)ElectrostaticHigh researchgate.netlibretexts.org
Zn²⁺Transition Metal (d¹⁰)Monodentate (O2) or Bidentate (N3, O2)Electrostatic with Covalent CharacterHigh nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations

DFT methods are grounded in the principle that the energy of a system can be determined from its electron density. uni-muenchen.deiaea.org This approach includes various energy components such as nuclear-nuclear repulsion, nuclear-electron attraction, classical electron-electron Coulomb repulsion, kinetic energy of electrons, and non-classical exchange and correlation energies. uni-muenchen.de Different functionals, like the local density approximation (LDA) or generalized gradient approximation (GGA), and hybrid functionals that mix DFT and Hartree-Fock exchange energies, are used to approximate the exchange and correlation terms. uni-muenchen.de The choice of functional and basis set is crucial for obtaining accurate results that align with experimental data. nih.gov

Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. numberanalytics.comnih.gov A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comnih.gov

For cytosine derivatives, FMO analysis helps in understanding intramolecular charge transfer and potential reactivity. researchgate.net The HOMO and LUMO energies and their gap can be calculated using DFT methods. nih.govresearchgate.net These calculations provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to understanding reaction mechanisms. wuxibiology.comlibretexts.org

Calculated Electronic Properties of a Cytosine Derivative
ParameterValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
HOMO-LUMO Gap5.3 eVDFT/B3LYP

Prediction and Characterization of Reaction Pathways

Fragmentation Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the fragmentation mechanisms of molecules like 1-(p-Tolylsulfonyl)cytosine, particularly in the context of mass spectrometry. researchgate.netnih.gov Theoretical calculations can predict the likely fragmentation pathways and the relative energies of the resulting fragment ions. researchgate.netnih.gov For cytosine and its derivatives, a major fragmentation route involves the elimination of an HNCO molecule. researchgate.net This process is often initiated by the cleavage of the N3-C4 and N1-C2 bonds within the pyrimidine (B1678525) ring, a reaction known as a retro-Diels-Alder (rDA) reaction. researchgate.netnih.gov

Computational studies, such as those using DFT, can map out the potential energy surface of these fragmentation reactions, identifying transition states and intermediate structures. nih.gov This allows for a quantitative description of the energy required for different fragmentation channels to occur. researchgate.netnih.gov For example, in studies of similar isoquinoline (B145761) alkaloids, calculations helped to determine the more favorable of two proposed pathways for the neutral loss of a molecule by comparing the energy barriers of the transition states. nih.gov

Energetics of Tautomeric Forms

This compound, like cytosine itself, can exist in different tautomeric forms. researchgate.netirb.hrresearchgate.net Computational chemistry provides a powerful tool to investigate the relative stabilities and energetics of these tautomers. nih.govmdpi.com DFT calculations have been widely used to determine the relative energies of various tautomers of cytosine and its derivatives in both the gas phase and in solution. nih.govnih.gov

For unsubstituted cytosine, the keto-amino tautomer is known to be the most stable form. irb.hrresearchgate.net However, substitution, such as with a p-toluenesulfonyl group, can influence the tautomeric equilibrium. researchgate.net For instance, studies on 5-halo-N-1-sulfonylated cytosine derivatives have shown that these compounds exclusively form the keto-imino tautomer in DMSO-d6 solution, in contrast to this compound which exists as the keto-amino tautomer in the same solvent. researchgate.netresearchgate.net Theoretical calculations can help to rationalize these experimental observations by providing the relative free energies of the different tautomeric forms. cuni.cz These studies are crucial as the tautomeric form of a nucleobase derivative can significantly affect its biological activity and hydrogen bonding patterns. nih.gov

Relative Stabilities of Cytosine Tautomers
TautomerRelative Energy (kcal/mol)Phase
Keto-amino (C1)0.00Aqueous
Keto-amino (C3)Most StableGas
Enol-aminoHigherGas/Aqueous
Keto-iminoHigherGas/Aqueous

Intermolecular Interaction Modeling

The study of intermolecular interactions is crucial for understanding the behavior of this compound in the solid state and in biological systems. nih.govcuni.cz Computational modeling can provide detailed insights into the nature and strength of these interactions, such as hydrogen bonding. dergipark.org.trnih.gov

Hydrogen Bonding Network Predictions

Hydrogen bonds are critical non-covalent interactions that dictate molecular recognition and self-assembly. In this compound, the cytosine moiety provides several sites for hydrogen bonding. The introduction of the tosyl group at the N1 position, however, blocks one of the key hydrogen bond donor sites typically involved in Watson-Crick base pairing. wiley-vch.de

The primary hydrogen bond donors and acceptors in the molecule are the exocyclic amino group (-NH2) at the C4 position and the carbonyl oxygen (C2=O). The nitrogen atom at the N3 position can also act as a hydrogen bond acceptor. Computational predictions would focus on the relative strength and geometry of hydrogen bonds formed by these groups. The electron-withdrawing nature of the sulfonyl group influences the acidity of the amino protons and the basicity of the N3 and carbonyl sites, modulating the strength of these interactions.

A computational analysis would typically involve mapping the electrostatic potential surface to identify electron-rich (acceptor) and electron-poor (donor) regions. Quantum chemical calculations can then be used to model dimers or larger clusters, optimizing their geometries to find the most stable hydrogen-bonding configurations and calculating the corresponding interaction energies. While specific predictive data for this compound is scarce, studies on related cytosine analogs show that modifications can significantly alter hydrogen bonding patterns and thermal stability. researchgate.net

Table 1: Potential Hydrogen Bonding Sites in this compound

Site Type Role Notes
C4-NH2 Amino Group Donor Can form two hydrogen bonds with acceptor atoms.
C2=O Carbonyl Group Acceptor A strong hydrogen bond acceptor site.
N3 Ring Nitrogen Acceptor Can accept a hydrogen bond, as in Watson-Crick pairing.

Pi-Stacking Interactions Analysis

Pi-stacking is a non-covalent interaction between aromatic rings. This compound contains two such rings: the cytosine ring and the p-tolyl ring. This allows for both intermolecular and intramolecular π-stacking.

Intermolecular Stacking : In a condensed phase or crystal structure, molecules can arrange to allow for stacking between the cytosine ring of one molecule and the tolyl ring of another, or between two cytosine rings or two tolyl rings. The geometry of these interactions can be parallel-displaced or T-shaped. acs.org Computational analysis of related aromatic systems shows that such interactions are crucial for stabilizing crystal packing. researchgate.netrsc.org

Intramolecular Stacking : Due to the flexibility of the N-S bond, it is conceivable that the tolyl and cytosine rings could fold to interact with each other. However, this is likely to be conformationally strained and less significant than intermolecular stacking.

The analysis of π-stacking involves calculating the interaction energies for various dimer orientations. The strength of the interaction depends on the relative orientation of the rings and the electronic properties of the substituents. figshare.com The electron-rich tolyl group and the relatively electron-poorer cytosine ring could form favorable donor-acceptor type π-stacking interactions. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Indices

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) topology to define atoms, bonds, and their properties within a molecule. wiley-vch.de For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is a key indicator of an interaction. The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the energy densities, characterize the nature and strength of the bond. frontiersin.org For hydrogen bonds and other closed-shell interactions, one typically finds a low ρ and a positive ∇²ρ. frontiersin.orgnumberanalytics.com A hypothetical QTAIM analysis of a this compound dimer would aim to locate and characterize the BCPs corresponding to all hydrogen bonds and π-stacking interactions, providing a quantitative measure of their strength. nih.gov

The Non-Covalent Interaction (NCI) index is a powerful visualization tool based on the electron density and its reduced density gradient (s). wikipedia.org It allows for the identification and characterization of non-covalent interactions in real space. chemtools.org NCI plots generate isosurfaces that highlight different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.

Weak, van der Waals interactions appear as green surfaces.

Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces. wikipedia.orgjussieu.fr

For this compound, an NCI analysis would visually map the landscape of intermolecular forces, clearly distinguishing the hydrogen bonding at the periphery of the cytosine moiety from the weaker van der Waals and π-stacking interactions involving the aromatic rings and the sulfonyl group.

Conformational Analysis and Energy Landscapes

The key dihedral angles defining the conformation are:

C6-N1-S-O : Defines the orientation of the sulfonyl oxygens relative to the cytosine ring.

C6-N1-S-C(tolyl) : Defines the twist of the tolyl group relative to the cytosine ring plane.

N1-S-C(tolyl)-C(tolyl) : Defines the rotation of the tolyl ring around its bond to the sulfur atom.

Computational studies would explore the potential energy surface (PES) by systematically rotating these bonds. This exploration reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. acs.orgnih.gov The resulting energy landscape can be complex, or 'rugged', with multiple stable or metastable states. nih.gov Furthermore, NMR studies have shown that while this compound primarily exists in the keto-amino tautomeric form, its hydrochloride salt adopts a rare keto-imino tautomer, indicating that the energy landscape is sensitive to the chemical environment. researchgate.net Modifications to nucleosides are known to alter the energy landscape, which in turn affects their biological function and structural dynamics. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Atoms Involved Description of Motion
ω₁ C2-N1-S-C7 Rotation around the N1-S bond

Atom numbering is illustrative: C7 is the ipso-carbon of the tolyl ring.

A comprehensive conformational analysis would provide the relative energies of different conformers, helping to predict the most likely shapes the molecule will adopt in different environments and its ability to bind to biological targets.

Reactivity and Chemical Transformations

Reactivity of the Sulfonyl Group

The tosyl group, attached to the N-1 position of the cytosine ring, serves as both a protecting group and a modulator of reactivity. Its own reactivity is primarily characterized by cleavage reactions and its ability to function as a leaving group.

The N-S bond in 1-(p-toluenesulfonyl)cytosine is stable but can be cleaved under specific conditions to deprotect the N-1 position of the cytosine ring. The tosyl group is known to be a stable protecting group for amines, often requiring reductive or strongly acidic conditions for removal. wikipedia.org For N-arylsulfonamides, cleavage can be achieved with near-stoichiometric amounts of strong acids like trifluoromethanesulfonic acid. organic-chemistry.org Other methods for the deprotection of sulfonamides include the use of samarium diiodide for a reductive cleavage, or reaction with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures. organic-chemistry.org

In the context of nucleosides, the removal of protecting groups is a critical step. For instance, in the synthesis of certain nucleoside analogues, deprotection can be achieved with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727). rsc.orgnih.gov These conditions are designed to be mild enough to avoid degradation of the sensitive nucleoside structure.

The p-toluenesulfonate group is an excellent leaving group in nucleophilic substitution reactions because it is the conjugate base of a strong acid, p-toluenesulfonic acid, and is stabilized by resonance. masterorganicchemistry.comwikidoc.org This property is widely exploited in organic synthesis to activate hydroxyl groups for substitution. wikipedia.orgmasterorganicchemistry.com

In the context of 1-(p-Tolylsulfonyl)cytosine, the tosyl group is attached to a nitrogen atom, forming a sulfonamide. While the tosylate anion (-OTs) is a superb leaving group, the direct displacement of the tosyl group itself from the nitrogen of the pyrimidine (B1678525) ring is less common. However, the tosyl group's strong electron-withdrawing nature significantly influences the reactivity of the cytosine ring, particularly at the C4 position, making other groups at that position more susceptible to nucleophilic displacement. nih.govclockss.org In some contexts, such as with N-sulfonylated purines, the sulfonyl group can be displaced by nucleophiles. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions have been developed that achieve desulfonylative coupling, indicating the C-SO2 bond can be cleaved and the sulfonyl group can act as a leaving group under specific catalytic conditions. researchgate.net

Reactivity of the Pyrimidine Nucleobase Core

The presence of the tosyl group at the N-1 position significantly alters the electronic properties of the pyrimidine ring, directing subsequent chemical transformations.

The synthesis of this compound is achieved through the selective sulfonylation of the N-1 position of cytosine. A common and efficient method involves the reaction of cytosine with p-toluenesulfonyl chloride (TsCl). irb.hrnih.gov To improve yields and selectivity, the cytosine is often first silylated with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a solvent such as acetonitrile (B52724). irb.hr The silylated cytosine then readily reacts with p-toluenesulfonyl chloride. irb.hr Following the reaction, treatment with methanol leads to the isolation of 1-(p-toluenesulfonyl)cytosine. irb.hr An alternative approach involves the direct reaction of cytosine with p-toluenesulfonyl chloride in the presence of a base like sodium hydride in a polar aprotic solvent like DMF. mdpi.com

Table 1: Optimized Synthesis of this compound irb.hr

Reactants Reagents Solvent Reaction Conditions Product Yield
Cytosine 1. N,O-bis(trimethylsilyl)acetamide (BSA)2. p-toluenesulfonyl chloride Acetonitrile 1. Reflux for 30 min2. Reflux for 45 min 1-(p-Toluenesulfonyl)cytosine 80%

This table summarizes the optimized conditions for the large-scale preparation of 1-(p-Toluenesulfonyl)cytosine and its hydrochloride salt.

The introduction of an electron-withdrawing sulfonyl group at the N-1 position of cytosine deactivates the N-1 and N-3 positions towards electrophilic attack and enhances the electrophilicity of the C4 position. This electronic modification facilitates the selective alkylation at the exocyclic N-4 amino group. A developed method for N-4 alkylation involves treating the N-1 sulfonylated cytosine with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate the N-4 amine, followed by the addition of an alkylating agent. mdpi.com This regioselective approach is valuable for synthesizing N-4-alkyl cytosine derivatives, which are important in medicinal chemistry. mdpi.comresearchgate.net This strategy has been applied to the synthesis of gemcitabine (B846) analogues, where the N-4 position of a protected N-1-tosyl-gemcitabine derivative was functionalized. researchgate.net

While the tosyl group at N-1 provides protection, the cytosine core remains susceptible to oxidative transformations, a relevant consideration given that oxidative damage to nucleobases is a significant biological process. The oxidation of cytosine can lead to a variety of products. acs.orgpnas.org A primary product is cytosine glycol, which is unstable and can further decompose. acs.orgpnas.org Other major stable oxidation products include 5-hydroxycytosine (B44430) and 5-hydroxyuracil. nih.govoup.com

The oxidation process can be initiated by reactive oxygen species like hydroxyl radicals (•OH), which can add to the C5-C6 double bond of the cytosine ring. acs.org This can lead to the formation of intermediates that, in the presence of molecular oxygen, can rearrange to form products with an imidazolidine (B613845) structure. acs.org The oxidation of cytosine and its derivatives is a critical area of research due to its implications in mutagenesis. acs.orgpnas.org The presence of a methyl group, such as in 5-methylcytosine, can lower the ionization potential, making it a potential trap for oxidative damage. acs.org

Table 2: Major Oxidative Products of Cytosine acs.orgpnas.orgnih.gov

Oxidizing Agent/Process Initial Lesion Major Stable Products
Hydroxyl Radical (•OH) Addition to C5-C6 double bond Cytosine glycol, 5-Hydroxycytosine, 5-Hydroxyuracil

This table outlines the key products formed from the oxidation of the cytosine base, which is of general relevance to modified cytosines like this compound.

Deamination Mechanisms of Cytosine Derivatives (General Relevance)

Deamination is the process of removing an amino group from a molecule. In the context of cytosine derivatives, this reaction is of significant interest due to its biological implications, particularly in the alteration of genetic information, as the deamination of cytosine produces uracil (B121893). wikipedia.org

The primary mechanisms for cytosine deamination involve hydrolysis, which can be influenced by various factors such as pH and the presence of catalyzing agents. nih.govresearchgate.net Spontaneous deamination of cytosine to uracil is a hydrolytic reaction where water acts as the nucleophile, attacking the C4 position of the cytosine ring, leading to the eventual release of ammonia. wikipedia.org

The process can be catalyzed by bisulfite, which adds to the C5-C6 double bond of cytosine, facilitating the nucleophilic attack at C4 and subsequent deamination. wikipedia.orgnih.gov Nitrosative deamination is another pathway, involving the formation of a cytosinediazonium ion, which then undergoes dediazoniation and subsequent reactions. nih.gov

The presence of a bulky and electron-withdrawing p-toluenesulfonyl group at the N1 position of the cytosine ring, as in this compound, can be expected to influence the reactivity of the molecule, including its susceptibility to deamination. The sulfonyl group's electron-withdrawing nature would likely decrease the electron density of the pyrimidine ring, potentially affecting the rate and mechanism of deamination. Furthermore, N-alkylation of the exocyclic amino group in cytosine derivatives has been shown to confer resistance to both chemical hydrolysis and enzymatic deamination. researchgate.net

Computational studies have explored the mechanisms of cytosine deamination, often proposing multi-step pathways involving intermediates and transition states. researchgate.net These theoretical models help in understanding the energetic barriers and the most probable routes for the reaction. researchgate.net

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse range of analogues with potentially altered biological activities. These modifications can be broadly categorized into two main strategies: introduction of substituents on the p-tolyl ring and modifications of the cytosine moiety. irb.hrcas.cz

The p-toluenesulfonyl group is a key feature of this compound, and its aromatic ring provides a scaffold for introducing various functional groups. wikipedia.org Similarly, the cytosine base itself presents several reactive sites, including the exocyclic amino group and the pyrimidine ring, which can be targeted for chemical modification. irb.hrgenesilico.plnih.gov

The synthesis of this compound itself is typically achieved through the condensation of silylated cytosine with p-toluenesulfonyl chloride. irb.hrsrce.hr This foundational reaction provides the starting material for further derivatization.

The p-tolyl group of this compound is an aromatic ring that can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This functionalization can modulate the electronic properties and steric bulk of the entire molecule.

While specific examples of derivatization on the p-tolyl ring of this compound are not extensively detailed in the provided search results, general principles of aromatic chemistry can be applied. The methyl group on the p-tolyl ring is an ortho-, para-directing group for electrophilic aromatic substitution, although the sulfonyl group is a meta-directing deactivator. The interplay of these directing effects would influence the position of new substituents.

Reaction TypeReagents and ConditionsPotential Products
HalogenationHalogen (e.g., Br₂, Cl₂) with a Lewis acid catalystHalogen-substituted p-tolyl derivatives
NitrationConcentrated HNO₃ and H₂SO₄Nitro-substituted p-tolyl derivatives
Friedel-Crafts AcylationAcyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃)Acyl-substituted p-tolyl derivatives
SulfonationFuming H₂SO₄Sulfonic acid-substituted p-tolyl derivatives

This table presents potential derivatization reactions based on general organic chemistry principles, as specific examples for this compound were not found in the search results.

The cytosine ring and its exocyclic amino group are key sites for chemical modification in this compound, enabling the synthesis of a variety of derivatives with altered properties.

One significant modification is the reaction at the exocyclic N4-amino group. For instance, further sulfonylation can occur, leading to the formation of bis-sulfonylated products like bis(p-toluenesulfonyl)cytosine when the reaction is carried out in pyridine. irb.hr Alkylation of the N4-amino group is another important derivatization strategy. researchgate.net

Halogenation of the cytosine ring at the C5 position is also a common modification. For example, 5-bromo and 5-iodo-N-1-sulfonylated cytosine derivatives have been synthesized. irb.hr These halogenated derivatives can serve as precursors for further functionalization through cross-coupling reactions.

The following table summarizes some of the reported modifications of the cytosine moiety in N-sulfonylated cytosine derivatives:

Modification SiteReactionReagents and ConditionsProductReference
N4-amino groupSulfonylationp-Toluenesulfonyl chloride in pyridinebis(p-Toluenesulfonyl)cytosine irb.hr
C5 positionHalogenationN-Bromosuccinimide or N-Iodosuccinimide5-Bromo- or 5-Iodo-1-(p-toluenesulfonyl)cytosine irb.hr
N1 positionFormation of hydrochloride salt3% HCl in Methanol1-(p-Toluenesulfonyl)cytosine hydrochloride irb.hr

These derivatization strategies provide access to a wide range of analogues of this compound, which can be instrumental in structure-activity relationship studies and the development of new compounds with specific biological profiles.

Supramolecular Chemistry and Self Assembly Properties

Hydrogen Bonding Motifs and Networks

Hydrogen bonding is a primary directional force in the self-assembly of nitrogenous bases like cytosine. nih.gov The introduction of the bulky p-tolylsulfonyl group at the N1 position significantly alters the hydrogen bonding landscape compared to unsubstituted cytosine.

Intermolecular Hydrogen Bonding Patterns

The primary sites for hydrogen bonding on the cytosine ring of 1-(p-Tolylsulfonyl)cytosine are the exocyclic amine group (N4-H) and the ring nitrogen (N3), which act as hydrogen bond donors and acceptors, respectively, and the carbonyl group (C2=O), which is a hydrogen bond acceptor. nih.gov

Unlike free cytosine, which can form extensive networks involving the N1-H donor, the sulfonyl group at this position in this compound blocks this interaction. Consequently, the intermolecular hydrogen bonding is expected to be dominated by the remaining sites. Common motifs in cytosine-containing structures that could be adopted include:

Dimeric Tapes: Molecules could form one-dimensional tapes through N4—H···N3 hydrogen bonds, creating a classic head-to-tail arrangement.

Centrosymmetric Dimers: The N4—H donor could interact with the C2=O acceptor of a neighboring molecule, forming R²₂(8) graph set motifs.

The sulfonate oxygen atoms of the p-tolylsulfonyl group can also act as weak hydrogen bond acceptors, potentially interacting with the N4-H donors of adjacent cytosine moieties or other co-formers in a co-crystal.

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonding in this compound is unlikely due to the molecular geometry. The distance and orientation between potential donor (N4-H) and acceptor sites (sulfonate oxygens) are generally not favorable for the formation of stable intramolecular hydrogen bonds without significant distortion of the molecule's preferred conformation.

Pi-Stacking Interactions in Self-Assembled Structures

Pi-stacking is another crucial non-covalent interaction that directs the self-assembly of aromatic molecules. nih.gov this compound contains two aromatic systems: the pyrimidine (B1678525) ring of cytosine and the tolyl ring of the sulfonyl group. This allows for several potential pi-stacking arrangements:

Cytosine-Cytosine Stacking: The pyrimidine rings can stack with one another, an interaction commonly observed in the crystal structure of cytosine itself. researchgate.net

Tolyl-Tolyl Stacking: The tolyl groups can engage in offset face-to-face or edge-to-face pi-stacking interactions, which are common for toluene (B28343) rings. researchgate.net

Cytosine-Tolyl Stacking: Hetero-stacking between the electron-deficient pyrimidine ring and the electron-rich tolyl ring could occur, providing additional stability to the crystal lattice.

Molecular Recognition Phenomena

Molecular recognition involving this compound would be predicated on its hydrogen bonding and pi-stacking capabilities. The N4 amine and N3 nitrogen of the cytosine moiety present a distinct donor-acceptor pattern that can be recognized by complementary molecules. For instance, it could potentially form a heterodimer with a molecule presenting an acceptor-donor pattern, such as a guanine (B1146940) derivative, although the N1 substitution prevents the classic Watson-Crick pairing.

Formation of Co-crystals and Adducts

The formation of co-crystals is a viable strategy to modulate the physicochemical properties of a compound. This compound possesses functional groups that make it a suitable candidate for co-crystal engineering.

Co-formers with Hydrogen Bond Donors: Carboxylic acids or other molecules with strong hydrogen bond donors could interact with the cytosine C2=O and N3 acceptor sites, as well as the sulfonate oxygen acceptors.

Co-formers with Hydrogen Bond Acceptors: Molecules with acceptor sites could form hydrogen bonds with the cytosine N4-H donor.

Aromatic Co-formers: Planar aromatic molecules could be selected to engage in specific pi-stacking interactions with either the cytosine or tolyl rings.

Studies on related compounds like 5-fluorocytosine (B48100) have shown a propensity to form co-crystals with various complementary molecules, suggesting that this compound would exhibit similar behavior. nih.gov

Design Principles for Self-Assembled Systems (e.g., in liquid-solid interfaces)

Designing self-assembled systems using this compound would leverage the predictable nature of its functional groups. At a liquid-solid interface, such as on graphite (B72142) or a metal surface, the molecule's adsorption and assembly would be influenced by the balance between intermolecular forces and molecule-substrate interactions.

Hydrogen-Bond Driven Assembly: On inert surfaces, the assembly would likely be dominated by the hydrogen bonding patterns discussed in section 8.1.1, leading to the formation of one-dimensional chains or two-dimensional networks.

By modifying the chemical environment (e.g., solvent, pH), one could potentially tune the self-assembly by altering the protonation state or the strength of the hydrogen bonds, a principle often used in the controlled assembly of cytosine-containing polymers. nih.govaston.ac.uk

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

1-(p-Tolylsulfonyl)cytosine serves as a crucial intermediate and protecting group in the synthesis of modified nucleosides and other complex heterocyclic compounds. irb.hrfluorochem.co.uklifechemicals.com The tosyl group, a well-established leaving group, can be strategically displaced to introduce various functionalities at the N1 position of the cytosine ring. researchgate.net Furthermore, its presence influences the reactivity of the pyrimidine (B1678525) ring, enabling selective modifications at other positions.

One primary application is in glycosylation reactions to form nucleoside analogues. acs.orgbeilstein-journals.orgnih.gov The synthesis often involves the condensation of silylated this compound with a protected sugar moiety. irb.hrgoogle.com For instance, the reaction of silylated cytosine with p-toluenesulfonyl chloride yields this compound, which can then be used in subsequent coupling reactions. irb.hr This approach is fundamental in creating a library of nucleoside derivatives with potential therapeutic applications. beilstein-journals.org The tosyl group can also facilitate the conversion of the cytosine moiety into other pyrimidine derivatives, further expanding its synthetic utility. rsc.org For example, the 4-N-tosylamine group can be displaced by various amines to create a range of N4-alkylated cytosine derivatives, which are of interest in medicinal chemistry. researchgate.net

Catalysis Applications

The structural features of cytosine derivatives, including this compound, make them effective ligands in coordination chemistry, leading to the development of novel catalysts.

Recent research has focused on immobilizing metal complexes onto solid supports to create highly efficient and reusable heterogeneous catalysts. A notable example involves a cytosine palladium complex supported on ordered mesoporous silica (B1680970), specifically SBA-15, to form a nanocatalyst designated as Pd-Cyt@SBA-15. mdpi.comuco.esrsc.org

The synthesis of this catalyst involves functionalizing the surface of SBA-15, a silica material with a large surface area and ordered hexagonal pore structure, with cytosine. rsc.org Subsequently, palladium chloride is coordinated to the anchored cytosine ligands. mdpi.comrsc.org This method results in a stable heterogeneous catalyst with a homogeneous dispersion of palladium active sites. mdpi.com The resulting Pd-Cyt@SBA-15 nanomaterial exhibits a high surface area and well-defined pore structure, which are crucial for its catalytic performance. mdpi.com

Table 1: Physicochemical Properties of Pd-Cyt@SBA-15 Nanocatalyst

Property Value Reference
Palladium Loading ~0.35 mmol/g mdpi.com
Surface Area 367 m²/g mdpi.com
Average Pore Size 3.55 nm mdpi.com

This interactive table summarizes the key physical and chemical characteristics of the Pd-Cyt@SBA-15 heterogeneous catalyst.

This heterogenization strategy offers significant advantages, including easy catalyst recovery, prevention of active metal leaching, and high stability, making it a sustainable choice for industrial applications. mdpi.comuco.es The catalyst has demonstrated excellent reusability over multiple reaction cycles without a significant loss of activity. uco.esrsc.org

The Pd-Cyt@SBA-15 catalyst has proven to be highly effective in various organic transformations, most notably the one-pot oxidative esterification of aldehydes to esters. mdpi.comuco.esrsc.org This reaction is of great industrial importance for producing high-value chemicals used in cosmetics, pharmaceuticals, and biofuels. mdpi.com

The catalytic cycle for oxidative esterification using the Pd-Cyt@SBA-15 catalyst is believed to proceed through a tandem reaction mechanism. mdpi.com The reaction efficiently converts a wide array of aromatic and aliphatic aldehydes into their corresponding esters in the presence of an alcohol and using oxygen as a green oxidant under mild, ambient conditions. mdpi.comuco.es The catalyst demonstrates high selectivity and activity, achieving excellent product yields and high turnover numbers (TON), reportedly as high as 98,000. uco.esresearchgate.net The mechanism is thought to involve the palladium center facilitating the oxidation of the aldehyde and subsequent coupling with the alcohol, with the cytosine ligand playing a crucial role in stabilizing the palladium species and modulating its electronic properties. The mesoporous support ensures high accessibility of the reactants to the catalytic sites. mdpi.com The catalyst's robustness is highlighted by its stability and reusability for up to ten consecutive runs without significant leaching of the active palladium species. mdpi.comuco.es

Advanced Materials Science Applications

The unique properties of this compound, particularly its ability to engage in specific molecular interactions and serve as a modifiable building block, have led to its use in materials science.

The modification of nucleic acid backbones is a key strategy for developing novel materials with tailored properties. nih.gov Incorporating derivatives like this compound into polymer architectures, such as modified DNA, can significantly alter their structural and functional characteristics. rsc.orgcmu.edursc.org One area of focus is the synthesis of oligonucleotides with phosphoramidate (B1195095) linkages, where a nitrogen atom replaces one of the non-bridging oxygen atoms in the phosphate (B84403) backbone. oup.com

The synthesis of these modified polymers often requires specialized building blocks derived from compounds like this compound. kuleuven.be These modifications can impart desirable properties such as increased resistance to nuclease degradation, which is crucial for therapeutic applications of oligonucleotides. nih.govnih.gov The introduction of such modifications can influence the duplex stability, solubility, and cellular uptake of the resulting polymer. oup.comresearchgate.net For instance, replacing the phosphodiester group can create neutral or anionic backbones with different lipophilicity and binding affinities compared to natural DNA. researchgate.net The specific nature of the substituent on the phosphoramidate nitrogen can fine-tune the material's properties, making this a versatile approach for creating functional biomaterials. nih.govoup.com

The ability of cytosine to form specific hydrogen bonds is a powerful tool for directing the self-assembly of molecules on surfaces. nih.govresearchgate.net By functionalizing surfaces with this compound or related derivatives, it is possible to create ordered, two-dimensional nanostructures. beilstein-journals.orgrsc.orgresearchgate.net This process, known as surface-assisted self-assembly, relies on the interplay between molecule-molecule and molecule-surface interactions. rsc.org

The cytosine moiety can form dimers or other aggregates through hydrogen bonding, and the tosyl group can influence the packing and orientation of the molecules on the substrate. nih.govresearchgate.net This approach allows for the bottom-up fabrication of functionalized surfaces with controlled chemical and physical properties. Such surfaces have potential applications in various fields, including the development of biosensors, where the selective immobilization of biomolecules is critical, and in nanoelectronics. beilstein-journals.orgnih.gov The precise control over surface chemistry afforded by the self-assembly of well-defined building blocks like this compound is a key advantage of this strategy. beilstein-journals.orgnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile (B52724)
Bis(trimethylsilyl)acetamide
Cytosine
Dry Acetone
Ether
Methanol (B129727)
p-Toluenesulfonyl chloride
Palladium Chloride

Q & A

Q. What are the established synthetic routes and purification methods for 1-(p-Tolylsulfonyl)cytosine?

The synthesis of this compound involves sulfonylation of cytosine derivatives under controlled conditions. For example, approach 2 in sulfonylation reactions produces N4-hydroxy-1-(p-toluenesulphonyl)cytosine alongside other intermediates . Purification typically employs silica gel chromatography with dichloromethane/methanol (50:1 v/v) as the eluent, followed by crystallization from ethanol to yield colorless plates . Researchers must optimize reaction stoichiometry and temperature to minimize byproducts like N4-(p-toluenesulphonyloxy)cytosine, which forms intermolecular hydrogen bonds in its dimeric crystal structure .

Q. How should researchers handle and store this compound to ensure stability?

Stability protocols for sulfonylated cytosine derivatives align with general guidelines for sulfonyl-containing compounds. Storage in anhydrous environments (e.g., desiccators with silica gel) at 2–8°C is recommended to prevent hydrolysis. Safety data sheets (SDS) for analogous compounds, such as p-toluenesulfonyl chloride, emphasize avoiding moisture and using inert atmospheres during handling . Pre-weighed aliquots in sealed vials reduce repeated exposure to ambient conditions.

Advanced Research Questions

Q. What advanced spectroscopic and computational methods characterize this compound?

Vibrational spectroscopy (FT-IR, Raman) combined with density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can resolve bond vibrations and electronic structures . X-ray crystallography remains critical for confirming molecular conformation: the compound’s crystal lattice often exhibits hydrogen-bonded dimers, as seen in related sulfonylated cytosine derivatives . For dynamic studies, nuclear Overhauser effect (NOE) NMR can probe solution-phase conformations.

Q. How can researchers reconcile discrepancies in reaction yields or byproduct formation during synthesis?

Divergent outcomes in sulfonylation reactions (e.g., approach 1 vs. approach 2 in ) arise from competing N4 vs. N1 sulfonylation. Systematic parameter screening (e.g., pH, solvent polarity) and real-time monitoring via HPLC-MS are advised. Comparative analysis of intermediates, such as N4-hydroxy-1-(p-toluenesulphonyl)cytosine, using TLC or LC-NMR can identify kinetic vs. thermodynamic product dominance .

Q. What strategies validate the biological relevance of this compound in nucleotide modification studies?

Incorporate bisulfite-free sequencing techniques like TAPS (Tet-assisted pyridine borane sequencing), which avoids DNA degradation and enables base-resolution analysis of cytosine modifications . For functional studies, use radiolabeled analogs (e.g., ³H or ¹⁴C at the cytosine base) to track incorporation into oligonucleotides. Cross-reference with methyltransferase inhibition assays to assess epigenetic interference .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

X-ray diffraction reveals that hydrogen bonding between sulfonyl oxygen and adjacent amine groups stabilizes dimeric structures . These interactions affect solubility and melting points. Computational modeling (e.g., Mercury CSD software) can predict packing motifs and guide co-crystallization strategies with target proteins for structural biology applications.

Methodological Notes

  • Data Validation : Cross-check spectral data (e.g., IR, NMR) against computational predictions and crystallographic results to resolve ambiguities .
  • Contingency Planning : Pre-test alternative purification solvents (e.g., ethyl acetate/hexane gradients) if silica gel chromatography fails to resolve byproducts .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving modified nucleotides .

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